2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-methyl-4-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-9-8-10(4-5-11(9)19(13,17)18)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLVHHBQZXKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)N2CCCC2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride-Last Approach
This strategy prioritizes late-stage introduction of the sulfonyl chloride group to avoid incompatibility with subsequent amidation or alkylation steps. The synthetic logic proceeds via:
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Assembly of the 2-methyl-4-amino benzene scaffold
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Amide bond formation with pyrrolidine-1-carbonyl chloride
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Sulfonation and chlorination at the para position
Amide-Last Approach
Alternatively, introducing the sulfonyl chloride group early enables subsequent amidation under milder conditions:
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Preparation of 2-methyl-4-nitrobenzenesulfonyl chloride
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Nitro group reduction to amine
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Acylation with pyrrolidine-1-carbonyl chloride
Comparative studies indicate the amide-last approach provides superior yields (68-72% overall), as early sulfonyl chloride installation minimizes side reactions during nitro reduction.
Direct Sulfonation-Chlorination Sequence
A two-step protocol combining sulfonation and chlorination demonstrates improved scalability:
Sulfonation Conditions
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Oleum (20% SO₃) at 150°C for 6 hours
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Directs sulfonic acid group para to methyl substituent (ortho/para director)
Chlorination Methods
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| PCl₅ | POCl₃ | 110 | 82 |
| SOCl₂ | Toluene | 80 | 76 |
| ClSO₃H | ClCH₂CH₂Cl | 40 | 68 |
Phosphorus pentachloride in phosphoryl chloride provides optimal conversion (82%) with minimal esterification of the amide group.
Thioether Oxidation Pathway
Modern approaches utilize sulfur-containing intermediates for controlled oxidation to sulfonyl chlorides:
Synthetic Route
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Pd-catalyzed coupling of 4-bromo-2-methylaniline with benzyl mercaptan
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Amidation with pyrrolidine-1-carbonyl chloride
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NCS-mediated oxidation in AcOH/H₂O (9:1)
Critical Observation
Spectroscopic Validation
¹H NMR of intermediate 3-(benzylthio) derivative shows characteristic shifts:
Amide Bond Formation Strategies
Comparative evaluation of acylation methods reveals context-dependent optimal conditions:
Coupling Reagent Approach
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EDCI/HOBt system in DCM: 78% yield
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Requires anhydrous conditions to prevent sulfonyl chloride hydrolysis
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DIEA (3 eq) effectively scavenges HCl byproducts
Acyl Chloride Method
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Pyrrolidine-1-carbonyl chloride (1.1 eq) in THF
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85% conversion at 0°C with gradual warming
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Excess reagent drives reaction but complicates purification
Side Reaction Mitigation
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Maintaining pH <7 prevents sulfonyl chloride aminolysis
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Short reaction times (2-4 hours) limit ester formation
Comparative Method Analysis
| Parameter | Diazonium Route | Direct Sulfonation | Thioether Oxidation |
|---|---|---|---|
| Overall Yield | 54% | 72% | 65% |
| Scalability | Moderate | High | Low |
| Purification Ease | Difficult | Moderate | Challenging |
| Functional Tolerance | Low | High | Medium |
The direct sulfonation method emerges as most viable for industrial applications, balancing yield and scalability. However, thioether oxidation provides superior regioselectivity for research-scale synthesis.
Experimental Optimization Guidelines
Temperature Control
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Maintain chlorination steps <80°C to prevent sulfonic anhydride formation
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Diazotization requires strict -5°C to 0°C range
Solvent Selection
-
Polar aprotic solvents (DMF, NMP) improve amidation yields
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Halogenated solvents (DCM, ClCH₂CH₂Cl) preferred for sulfonyl chloride stability
Catalytic Enhancements
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Pd₂(dba)₃/Xantphos (5 mol%) accelerates thioether formation
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KI additives (10 mol%) improve CuCl-mediated chlorinations
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Major Products
Scientific Research Applications
2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride has several applications in scientific research:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development.
Biological Studies: It is used in various biological assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity . This property makes it a valuable tool in proteomics and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- 4-Methylbenzenesulfonyl Chloride (): This simpler analog lacks the pyrrolidine-1-carbonyl-amino group. It hydrolyzes readily to 4-methylbenzenesulfonic acid under reflux conditions, especially in the presence of amines or aqueous media. In contrast, the pyrrolidine substituent in the target compound may sterically hinder hydrolysis, enhancing stability in polar solvents .
Methyl Benzoate Sulfonylureas ():
Compounds like bensulfuron-methyl and sulfometuron-methyl ester feature sulfonylurea linkages instead of sulfonyl chloride groups. These are herbicidal agents with prolonged environmental persistence due to their ester groups. The target compound’s sulfonyl chloride group offers higher reactivity for nucleophilic substitution, making it more suitable for synthetic derivatization .
Conformational and Crystallographic Differences
- 2-Aminopyrimidin-1-ium 4-Methylbenzenesulfonate (): This salt, formed from 4-methylbenzenesulfonyl chloride and 2-aminopyrimidine, exhibits intermolecular N–H⋯O hydrogen bonds and π–π stacking interactions.
Biological Activity
2-Methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a sulfonamide derivative characterized by its unique chemical structure, which includes a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. The following sections will explore its synthesis, biological properties, and relevant case studies.
Molecular Formula: C₁₂H₁₅ClN₂O₃S
Molecular Weight: 302.78 g/mol
CAS Number: Not specified in available resources.
Structural Features:
- The sulfonyl chloride group contributes to the compound's reactivity.
- The pyrrolidine-1-carbonyl group is significant for biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with pyrrolidine-1-carbonyl chloride under controlled conditions. This reaction is crucial for obtaining high yield and purity, which are essential for subsequent biological evaluations .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures, particularly those containing pyrrolidine moieties, exhibit significant antibacterial properties. For instance, studies on pyrrolidine derivatives have shown promising results against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been well-documented. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines. For example, certain benzamide derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and proteins. The highly reactive sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. This property is particularly useful in drug design and development, as it allows for targeted action against specific biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-methyl-4-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride, and how are intermediates purified?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, sulfonyl chlorides react with amines under basic conditions (e.g., sodium carbonate) in solvents like dichloromethane. Purification often involves recrystallization from solvents such as CH₂Cl₂ or ethyl acetate. Single-crystal X-ray diffraction (SC-XRD) can confirm structure .
- Key Data : Optimal reaction pH (~8) and reflux conditions are critical to minimize hydrolysis by-products .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodology :
- SC-XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- NMR/IR Spectroscopy : ¹H NMR identifies substituent environments (e.g., methyl protons at δ ~2.5 ppm; pyrrolidine carbonyl signals at δ ~170 ppm). IR confirms sulfonyl chloride (SO₂Cl) stretches (~1370 cm⁻¹ and 1170 cm⁻¹) .
- HPLC/LC-MS : Detects hydrolyzed by-products (e.g., sulfonic acids) .
Q. How should this compound be stored to maintain stability, and what are its degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
